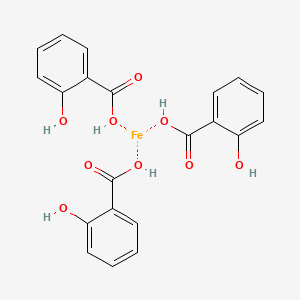
Eisensalicylat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eisensalicylat can be synthesized by reacting iron(III) chloride with salicylic acid in an aqueous solution. The reaction typically involves dissolving iron(III) chloride in water and then adding salicylic acid to the solution. The mixture is stirred and heated to promote the formation of the iron(III) salicylate complex. The reaction can be represented as follows:
FeCl3+3C7H6O3→Fe(C7H5O3)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled heating, and stirring to ensure the efficient formation of the compound. Purification steps such as filtration and recrystallization may be employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Eisensalicylat undergoes various chemical reactions, including:
Oxidation: The iron(III) center can participate in redox reactions, potentially being reduced to iron(II) under certain conditions.
Substitution: Ligands in the iron(III) salicylate complex can be substituted by other ligands, leading to the formation of different iron complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ethylenediamine or other chelating agents.
Major Products Formed
Oxidation: Reduction of iron(III) to iron(II) can lead to the formation of iron(II) complexes.
Substitution: Formation of new iron complexes with different ligands.
Aplicaciones Científicas De Investigación
Eisensalicylat has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory agent due to the presence of salicylic acid.
Industry: Utilized in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of Eisensalicylat involves the interaction of the iron(III) center with biological molecules. The iron(III) ion can participate in redox reactions, influencing various biochemical pathways. The salicylate ligands can also contribute to the compound’s anti-inflammatory properties by inhibiting the cyclooxygenase enzymes, similar to the action of salicylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) Acetylsalicylate: Similar to Eisensalicylat but with acetylsalicylic acid as the ligand.
Iron(III) Citrate: Another iron(III) complex with citrate as the ligand.
Iron(III) Oxalate: Iron(III) complex with oxalate as the ligand.
Uniqueness
This compound is unique due to the presence of salicylic acid ligands, which impart anti-inflammatory properties. This makes it distinct from other iron(III) complexes that do not possess such properties. Additionally, the coordination chemistry of this compound provides valuable insights into ligand exchange and redox reactions involving iron.
Propiedades
Fórmula molecular |
C21H18FeO9 |
|---|---|
Peso molecular |
470.2 g/mol |
Nombre IUPAC |
2-hydroxybenzoic acid;iron |
InChI |
InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10); |
Clave InChI |
CSVKEZFUXATWSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


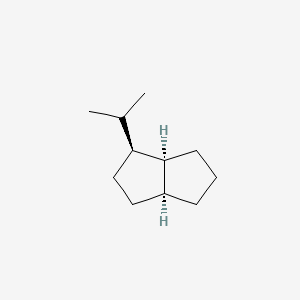
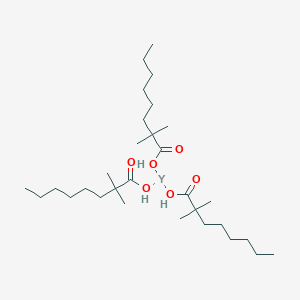
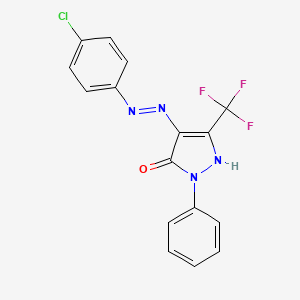
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
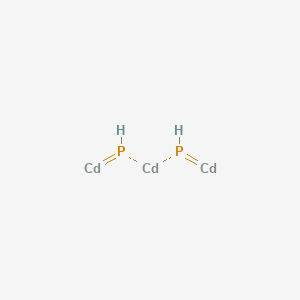
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
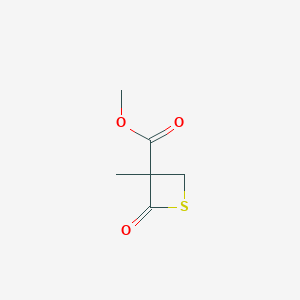
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)


![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
